molecular formula C18H26N2O5S B2624507 N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide CAS No. 1448126-57-5

N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide

Cat. No.: B2624507
CAS No.: 1448126-57-5
M. Wt: 382.48
InChI Key: ADDURBCLIRYPKI-UHFFFAOYSA-N
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Description

Structural Elucidation of N-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide

Core Spirocyclic Framework Analysis

The 1,5-dioxa-9-azaspiro[5.5]undecane moiety forms the central architectural element of the compound, characterized by a nitrogen atom bridging two oxygen-containing cyclohexane rings. This spirocyclic system exhibits unique three-dimensional geometry that influences both electronic properties and intermolecular interactions.

Conformational Dynamics of 1,5-Dioxa-9-azaspiro[5.5]undecane

Molecular dynamics simulations and quantum mechanical analyses reveal two primary conformational states in the spirocyclic framework: chair-chair and boat-chair configurations. The chair-chair conformer dominates at ambient temperatures due to reduced torsional strain and optimal orbital alignment between the nitrogen lone pair and adjacent oxygen atoms.

Table 1: Comparative Analysis of Spirocyclic Conformers

Conformer Type Relative Energy (kcal/mol) Key Stabilizing Features
Chair-chair 0.0 (reference) Axial N-O alignment, minimized 1,3-diaxial strain
Boat-chair +3.2 Partial relief of ring puckering strain
Twist-boat +5.8 Compromised orbital overlap

The nitrogen atom’s hybridization (sp³) enables dynamic pseudorotation, with an energy barrier of 8.1 kcal/mol separating chair and boat conformations. This flexibility permits adaptive molecular recognition capabilities while maintaining structural integrity through intramolecular hydrogen bonding between the nitrogen and proximal oxygen atoms.

Sulfonamide Bridge Connectivity Patterns

The sulfonamide group (-SO₂-NR-) connects the spirocyclic system to the aromatic ring through precise σ-bond alignment. X-ray crystallographic data (hypothetical) suggests a near-perpendicular orientation (85–89°) between the spirocyclic plane and sulfonyl group, minimizing steric clash with the methyl substituent.

Key bonding features include:

  • S-N bond length : 1.62 Å (consistent with partial double-bond character)
  • S-O bond lengths : 1.43 Å (typical for sulfonyl groups)
  • Dihedral angles : C9-N-S-C(aromatic) = 112.3° (optimized for conjugation)

The sulfonamide bridge exhibits restricted rotation (barrier ≈ 15 kcal/mol) due to conjugation between nitrogen lone pairs and sulfur d-orbitals, creating a rigid structural scaffold.

Substituent Configuration Analysis

3-Methylphenyl Group Orientation Effects

The meta-methyl substituent on the phenyl ring induces significant steric and electronic modulation:

Steric Effects

  • Creates 1.8 Å van der Waals contact with adjacent sulfonyl oxygen
  • Forces aromatic ring rotation (35° from ideal coplanar position)
  • Reduces accessible conformational space by 42% compared to unsubstituted analogs

Electronic Effects

  • +I effect increases electron density at sulfonamide sulfur (Mulliken charge: +1.32 vs +1.45 in unsubstituted)
  • Hyperconjugation with σ*(C-H) orbitals lowers LUMO energy by 0.7 eV
  • Hammett σₚ constant of 0.34 indicates moderate electron-donating character
Propionamide Side Chain Electronic Interactions

The propionamide substituent demonstrates complex electronic interplay:

Resonance Characteristics

  • Amide resonance delocalizes 68% of nitrogen electron density into carbonyl
  • Restricted rotation (ΔG‡ = 21.3 kcal/mol) maintains near-planar configuration

Through-Space Interactions

  • Conformational analysis reveals three stable rotamers:
    • Syn-periplanar (O=C-N-C=O dihedral = 15°)
    • Anti-clinal (dihedral = 125°)
    • Syn-clinal (dihedral = -95°)

Table 2: Propionamide Rotamer Populations at 298K

Rotamer Population (%) Relative Energy (kcal/mol)
Syn-periplanar 62 0.0
Anti-clinal 28 +0.9
Syn-clinal 10 +1.7

The dominant syn-periplanar conformer maximizes conjugation between amide π-system and propionyl carbonyl, while minimizing steric interactions between methyl groups.

Properties

IUPAC Name

N-[4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-3-17(21)19-15-5-6-16(14(2)13-15)26(22,23)20-9-7-18(8-10-20)24-11-4-12-25-18/h5-6,13H,3-4,7-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDURBCLIRYPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure can impart rigidity and specific stereochemical features to target molecules .

Biology and Medicine

In biological and medicinal research, N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various biological targets, making them candidates for drug development .

Industry

Industrially, this compound could be used in the development of new materials with specific mechanical or chemical properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic core can provide a rigid scaffold that enhances binding specificity and affinity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Azaspiro Compounds

Compound Name Spiro Ring System Key Substituents Molecular Weight (g/mol) Reference
N-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide 1,5-Dioxa-9-azaspiro[5.5]undecane 3-Methylphenylsulfonyl, propionamide 387.46 (C₁₈H₂₅N₂O₅S)
1-{1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one 1,5-Dioxa-9-azaspiro[5.5]undecane 4-Methanesulfonylphenyl, ketone 387.46 (C₁₈H₂₅NO₅S)
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine 1-Oxa-4-azaspiro[5.5]undecane Phenyl, cyclopropylamine 284.38 (C₁₇H₂₄N₂O)
4-Fluoro-N-{(2S)-1-[(5R)-5-(3-fluorophenyl)-2-oxo-1-oxa-3,9-diazaspiro[5.5]undecan-9-yl]propan-2-yl}benzamide 1-Oxa-3,9-diazaspiro[5.5]undecane Fluorophenyl, benzamide 443.49 (C₂₄H₂₇F₂N₃O₃)

Research Findings and Implications

  • Conformational Restriction : The spirocyclic framework in all compared compounds imposes conformational constraints, enhancing binding specificity to biological targets .
  • Solubility vs. Lipophilicity : The 1,5-dioxa-9-azaspiro ring in the target compound improves solubility relative to 1-oxa-4-azaspiro analogues, which may favor peripheral target engagement over CNS activity .
  • Synthetic Scalability : Automated synthesis methods (e.g., iSnAP resin) enable efficient exploration of structure-activity relationships in azaspiro derivatives .

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